molecular formula C29H43NaO4P+ B026010 Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) CAS No. 85209-91-2

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate)

Cat. No.: B026010
CAS No.: 85209-91-2
M. Wt: 509.6 g/mol
InChI Key: ZHROMWXOTYBIMF-UHFFFAOYSA-N
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Description

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate): is a complex organophosphorus compound. It is known for its unique structure, which includes a dioxaphosphocin ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology: In biological research, it is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.

Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological targets are studied to develop new drugs and treatments.

Industry: In the industrial sector, it is used as an additive in polymer production and as a stabilizer in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

Target of Action

Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate), also known as NA11, primarily targets isotactic polypropylene (iPP) . iPP is a widely used polymer in various applications due to its low cost, non-toxicity, odorlessness, easy processing, and electrical insulation .

Mode of Action

NA11 acts as an α-type nucleating agent . It improves the mechanical and crystallization performances of iPP by providing nucleation sites during the melt processing of iPP .

Biochemical Pathways

The reaction between the precursors of 2,2’-methylene-bis-(4,6-di-tert-butylphenyl) phosphate (MBP) and sodium stearate (NaSt) may form NA11 in situ during the melt processing of iPP . Thermogravimetric and Fourier transform infrared spectroscopic results indicated that MBP and NaSt disappeared with the appearance of NA11 and stearic acid (HSt) during heating .

Pharmacokinetics

The in-situ formation of na11 during the melt processing of ipp suggests that its bioavailability is influenced by the processing conditions .

Result of Action

The presence of NA11 in iPP improves the mechanical and crystallization performances of iPP . At approximately 0.1 wt% of NA11, the tensile strength and flexural modulus of iPP improved by 18.8% and 55.7%, respectively, compared to pure iPP . Moreover, NA11 increased the crystallization peak temperature of iPP by 13.6 °C, reduced the activation energy of iPP crystallization, and accelerated the crystallization rate .

Action Environment

The action of NA11 is influenced by the processing conditions of iPP. The in-situ nucleation method, which involves the formation of NA11 during the melt processing of iPP, can enhance the dispersion of NA11 in iPP . This method can potentially be applied to a vast area of research to realize high dispersion of additives in the matrix .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) typically involves the reaction of 2,2’-alkylidene bisphenols with phosphorus trichloride . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: It can also be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound is capable of undergoing substitution reactions, where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction can produce various phosphine compounds .

Comparison with Similar Compounds

  • 2,4,8,10-Tetra-tert-butyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-olate 6-Oxide
  • 2,2’-Methylenbis(4,6-di-tert-butylphenyl)phosphate Sodium Salt

Uniqueness: What sets Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) apart from similar compounds is its specific structural configuration and the presence of the sodium salt. This unique structure imparts distinct chemical properties, making it particularly useful in specific scientific and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound '12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt' involves the reaction of the starting material, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin, with sodium chlorite and sodium hydroxide.", "Starting Materials": [ "2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin", "Sodium chlorite", "Sodium hydroxide" ], "Reaction": [ "To a solution of 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin in water, add sodium chlorite slowly with stirring.", "Maintain the temperature of the reaction mixture at 0-5°C during the addition.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add sodium hydroxide to adjust the pH of the reaction mixture to 9-10.", "Stir the reaction mixture at room temperature for 2 hours.", "Filter the reaction mixture and wash the solid with water.", "Dry the solid under vacuum to obtain the sodium salt of 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide." ] }

CAS No.

85209-91-2

Molecular Formula

C29H43NaO4P+

Molecular Weight

509.6 g/mol

IUPAC Name

sodium;1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide

InChI

InChI=1S/C29H43O4P.Na/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1

InChI Key

ZHROMWXOTYBIMF-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[Na+]

SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O.[Na+]

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O.[Na+]

85209-91-2

physical_description

Dry Powder

Pictograms

Irritant; Environmental Hazard

Synonyms

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-,6-oxide,sodiumsalt; 12h-dibenzol[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6; 12h-dibenzol[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dim

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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